3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H3BrClF3O2 and a molecular weight of 303.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid typically involves the halogenation of a benzoic acid derivative. One common method is the bromination and chlorination of 5-(trifluoromethyl)benzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids .
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzoic acids on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its reactivity and provide distinct chemical properties. The trifluoromethyl group further contributes to its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKCPGGGOJZREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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